4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole derivative under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a sulfonation reaction involving a benzene derivative and a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxamide and imidazo[1,2-a]pyridine-2-carboxylic acid.
Benzenesulfonamide Derivatives: Compounds like 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide.
Uniqueness
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-2-27-16-10-12-17(13-11-16)28(25,26)23-19-8-4-3-7-18(19)20-15-24-14-6-5-9-21(24)22-20/h3-15,23H,2H2,1H3 |
InChI Key |
JCFBSAPCCQPQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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